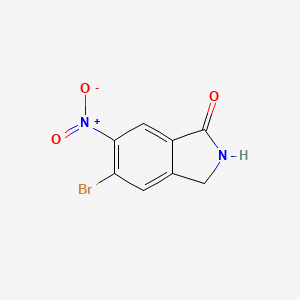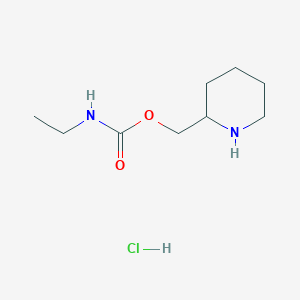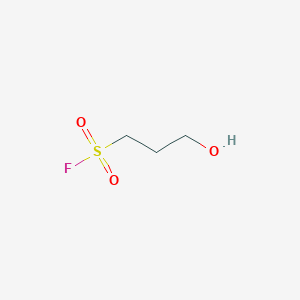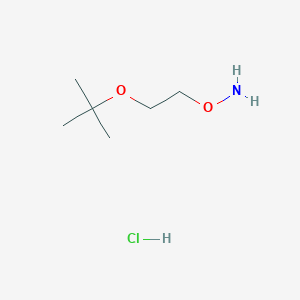
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
Übersicht
Beschreibung
“O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride” is a chemical compound with the molecular formula C10H22ClNO . It’s a derivative of pyrrolidine, a cyclic amine . The compound is related to 2-(2-(tert-Butoxy)ethyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-6-9-5-4-7-11-9;/h9,11H,4-8H2,1-3H3;1H . The compound has a molecular weight of 207.74 g/mol . It has a rotatable bond count of 4 and a topological polar surface area of 21.3 Ų . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 207.74 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 207.1389920 g/mol . The compound has a topological polar surface area of 21.3 Ų and a heavy atom count of 13 .Wissenschaftliche Forschungsanwendungen
Synthesis Improvements
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride plays a significant role in the synthesis of various chemical compounds. A notable example is its involvement in the synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine, which was synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate. This process is considered an improvement over previous methods due to its safety and the use of readily available reagents (Staszak & Doecke, 1993).
Chemical Synthesis and Applications
Another application is seen in the synthesis of the 5-lipoxygenase inhibitor LY280810, where N,O-bis(tert-butoxycarbonyl)-hydroxylamine was used. Additionally, this reagent was effective in synthesizing various hydroxylamine and hydroxamic acid derivatives (Staszak & Doecke, 1994).
Advanced Chemical Reactions
In more advanced chemical reactions, the compound is involved in tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols, as demonstrated by the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Use in Oxidation Reactions
The compound has also been used in oxidation reactions, such as in the synthesis of oxime using O-TBS-N-Tosylhydroxylamine, which demonstrates its versatility in organic synthesis (Kitahara, Toma, Shimokawa, & Fukuyama, 2014).
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of hydroxylamine, which is often used in biochemical applications .
Mode of Action
Hydroxylamine derivatives are generally known to interact with their targets through various chemical reactions, often serving as intermediates in organic synthesis .
Biochemical Pathways
Hydroxylamine and its derivatives are known to participate in a variety of biochemical reactions, including the reduction of nitric oxide and the hydroxylation of alkanes .
Pharmacokinetics
It’s known that hydroxylamine derivatives generally have good solubility in water and organic solvents, which can influence their bioavailability .
Result of Action
Hydroxylamine and its derivatives are known to participate in various chemical reactions, which can lead to the formation of new compounds with potential biological activity .
Eigenschaften
IUPAC Name |
O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,3)8-4-5-9-7;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGFITRQPJPESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




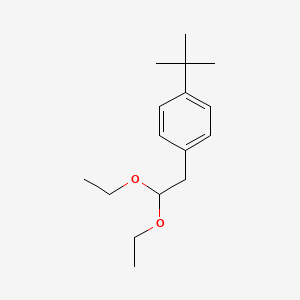
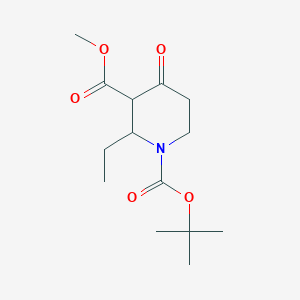
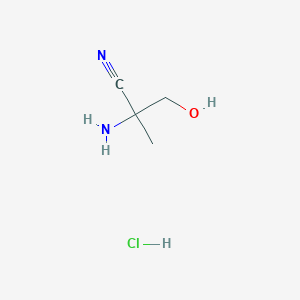


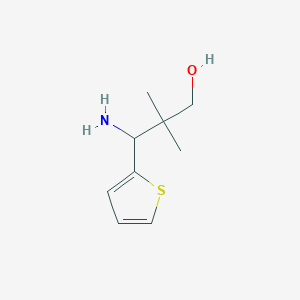

![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)
